molecular formula C17H16N2OS B3360664 1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)ethanone CAS No. 89446-87-7

1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)ethanone

Cat. No.: B3360664
CAS No.: 89446-87-7
M. Wt: 296.4 g/mol
InChI Key: RSHZJHGICJMVOT-UHFFFAOYSA-N
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Description

1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)ethanone is a compound that features a phenyl group and an imidazole ring Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Preparation Methods

The synthesis of 1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)ethanone typically involves the reaction of benzylideneacetophenone with thiourea under acidic conditions to form the imidazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-Phenyl-2-((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)ethanone can be compared with other imidazole-containing compounds, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

    Metronidazole: An antibacterial and antiprotozoal agent.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-phenyl-2-[(5-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-16(14-9-5-2-6-10-14)12-21-17-18-11-15(19-17)13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHZJHGICJMVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=N1)SCC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50753817
Record name 1-Phenyl-2-[(5-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50753817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89446-87-7
Record name 1-Phenyl-2-[(5-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50753817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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